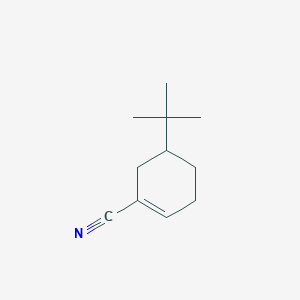

5-Tert-butylcyclohexene-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Tert-butylcyclohexene-1-carbonitrile is an organic compound with the molecular formula C11H17N It is characterized by a cyclohexene ring substituted with a tert-butyl group and a nitrile group at the first carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butylcyclohexene-1-carbonitrile typically involves the reaction of cyclohexene with tert-butyl cyanide under specific conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Tert-butylcyclohexene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Tert-butylcyclohexene-1-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-tert-butylcyclohexene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexene-1-carbonitrile: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

5-Methylcyclohexene-1-carbonitrile: Contains a methyl group instead of a tert-butyl group, leading to variations in steric effects and reactivity.

Uniqueness

5-Tert-butylcyclohexene-1-carbonitrile is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical behavior and potential applications. This compound’s distinct structure allows for specific interactions and reactivity patterns not observed in its simpler analogs.

Biologische Aktivität

5-Tert-butylcyclohexene-1-carbonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various organic reactions involving cyclohexenes and nitriles. The compound features a tert-butyl group which contributes to its steric bulk and potentially influences its biological interactions. The presence of the carbonitrile functional group is critical for its biological activity, particularly in modulating enzyme interactions and receptor binding.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclohexene compounds have shown enhanced activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation under hypoxic conditions .

Table 1: Cytotoxic Activity of Cyclohexene Derivatives

| Compound | Cell Line | IC50 (μM) | Hypoxia Selectivity Ratio (HCR) |

|---|---|---|---|

| This compound | MCF7 | TBD | TBD |

| 6-Chloro-7-methylpiperazine derivative | MDA-MB-231 | 0.78 | 39.8 |

| Quinoxaline derivative | Lewis lung carcinoma | 1.0 | 100 |

Note: TBD indicates that specific data for this compound is currently unavailable.

The anticancer mechanisms are thought to involve the inhibition of hypoxia-inducible factors (HIFs), which play a crucial role in tumor growth and survival under low oxygen conditions. Compounds that inhibit HIF-1α have been shown to reduce tumor progression significantly .

Anti-inflammatory Effects

In addition to anticancer properties, there is emerging evidence that this compound may exhibit anti-inflammatory activities. Similar compounds have been studied for their ability to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) in cellular models .

Table 2: Inhibition of PGE2 Production

| Compound | Cell Type | Inhibition (%) |

|---|---|---|

| α-Ketoheterocycles | Rat Mesangial Cells | 75% |

| This compound (hypothetical) | TBD | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The carbonitrile group may interact with active sites of enzymes involved in cancer cell metabolism or inflammatory pathways.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in cell signaling, affecting proliferation and survival.

- Hypoxia Response : By inhibiting HIFs, the compound could disrupt the adaptive responses of tumors to low oxygen environments, leading to reduced viability.

Case Studies

Several case studies have highlighted the potential applications of cyclohexene derivatives in therapeutic settings:

- Breast Cancer Treatment : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against MCF7 cells, suggesting potential for development as a breast cancer therapeutic agent .

- Inflammatory Disorders : Research indicated that certain structural analogs effectively inhibited PGE2 production in renal mesangial cells, pointing towards their use in treating inflammatory diseases .

Eigenschaften

CAS-Nummer |

578712-30-8 |

|---|---|

Molekularformel |

C11H17N |

Molekulargewicht |

163.26 g/mol |

IUPAC-Name |

5-tert-butylcyclohexene-1-carbonitrile |

InChI |

InChI=1S/C11H17N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h5,10H,4,6-7H2,1-3H3 |

InChI-Schlüssel |

YLQUQSKHZIINOS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1CCC=C(C1)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.